molecular formula C11H14INO2 B020668 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide CAS No. 99540-20-2

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide

Cat. No.: B020668
CAS No.: 99540-20-2
M. Wt: 319.14 g/mol
InChI Key: MCNOFYYFRXRROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cabagin is a compound used in stomach medicines. It is designed to alleviate various gastrointestinal symptoms, including stomach distress, gastrasthenia, stomachache, heartburn, and indigestion . One of its key ingredients is Methylmethionine Sulfonium Chloride (MMSC) , which plays a crucial role in improving gastric function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes for Cabagin are proprietary, but it is formulated as a tablet containing several active ingredients. These ingredients work synergistically to address stomach-related issues.

Industrial Production Methods: Details regarding industrial-scale production methods are not publicly available. pharmaceutical companies typically optimize production processes to ensure consistent quality and efficacy.

Chemical Reactions Analysis

Cabagin does not undergo significant chemical reactions within the body. Instead, it acts as a combination of various compounds to provide relief from gastrointestinal discomfort. Some common reagents used in its formulation include sodium bicarbonate, magnesium carbonate, and precipitated calcium carbonate.

Scientific Research Applications

Chemistry and Biology: While Cabagin primarily serves as an over-the-counter remedy, its scientific research applications are limited. Researchers may study its individual components (such as MMSC) to understand their effects on gastric function.

Medicine and Industry: Cabagin’s primary application lies in clinical practice, where it helps manage symptoms related to stomach upset, overeating, and indigestion. it is not extensively studied in research laboratories.

Mechanism of Action

Cabagin’s mechanism of action involves multiple components:

    MMSC: Enhances gastric movements and promotes healthy digestion.

    Perilla Herb: Supports overall stomach function.

  • Other ingredients: Assist in digestion and alleviate discomfort.

Comparison with Similar Compounds

Cabagin’s uniqueness lies in its combination of ingredients. it is essential to note that it is not a widely researched compound. Similar over-the-counter remedies include antacids, gastrointestinal analgesics, and antispasmodics.

Properties

IUPAC Name

2-(2-iodo-5-methoxyphenyl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-13(2)11(14)7-8-6-9(15-3)4-5-10(8)12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNOFYYFRXRROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=C(C=CC(=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554522
Record name 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99540-20-2
Record name 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 16.7 g (0.19 mole) sample of oxalyl chloride was added dropwise at 0° C. to a solution of 50.0 g (0.17 mole) of 2-iodo-5-methoxybenzeneacetic acid in 310 ml dry toluene and 31.7 ml of DMF. The mixture was allowed to warm to room temperature and stir for 16 hours. The solution was cooled to 0° C. and dimethylamine gas was admitted until the mixture was strongly basic. The mixture was allowed to warm to room temperature and stir for three hours and methylene chloride was added. The organic layer was washed with water, dilute hydrochloric acid, and sodium hydroxide. The organic layer was dried with MgSO4 and evaporated in vacuo to give 54.2 g of N,N-dimethyl-2-iodo-5-methoxybenzeneacetamide, mp 86°-89° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Name
Quantity
31.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide
Reactant of Route 3
Reactant of Route 3
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide
Reactant of Route 4
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide
Reactant of Route 5
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide
Reactant of Route 6
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.